Cas no 112501-15-2 (Leucomycin V,9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-,4B-acetate 3-propanoate)

Leucomycin V,9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-,4B-acetate 3-propanoate structure
112501-15-2 structure
Product Name:Leucomycin V,9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-,4B-acetate 3-propanoate
Numero CAS:112501-15-2
MF:C48H80N2O16
MW:941.152616500854
CID:198861
PubChem ID:76969737
Update Time:2025-04-19

Leucomycin V,9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-,4B-acetate 3-propanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Leucomycin V,9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-,4B-acetate 3-propanoate
    • LogP
    • [(11Z,13E)-6-[5-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoeth
    • 112501-15-2
    • Q27257827
    • UNII-3OL4892KSB
    • 4''-O-Acetylspiramycin C
    • Spiramycin III acetate
    • 3OL4892KSB
    • 4''-Acetylspiramycin III
    • LEUCOMYCIN V, 9-O-(5-(DIMETHYLAMINO)TETRAHYDRO-6-METHYL-2H-PYRAN-2-YL)-, 4B-ACETATE 3-PROPANOATE, (9(2R,5S,6R))-
    • LEUCOMYCIN V, 9-O-((2R,5S,6R)-5-(DIMETHYLAMINO)TETRAHYDRO-6-METHYL-2H-PYRAN-2-YL)-, 4B-ACETATE 3-PROPANOATE
    • Leucomycin V, 9-O-(5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl)-, 4(sup B)-acetate 3-propanoate, (9-(2R,5S,6R))-
    • Inchi: 1S/C48H80N2O16/c1-14-37(53)63-36-25-38(54)58-28(3)18-16-15-17-19-35(64-39-21-20-34(49(9)10)29(4)59-39)27(2)24-33(22-23-51)44(45(36)57-13)66-47-42(55)41(50(11)12)43(30(5)61-47)65-40-26-48(8,56)46(31(6)60-40)62-32(7)52/h15-17,19,23,27-31,33-36,39-47,55-56H,14,18,20-22,24-26H2,1-13H3/b16-15+,19-17+/t27-,28-,29-,30-,31+,33+,34+,35+,36-,39+,40+,41-,42-,43-,44+,45+,46+,47+,48-/m1/s1
    • Chiave InChI: VCZCNQGYDMIUGX-FLROPGNWSA-N
    • Sorrisi: O1[C@H](C)[C@H]([C@@H]([C@H]([C@@H]1O[C@@H]1[C@H]([C@@H](CC(=O)O[C@H](C)CC=CC=C[C@@H]([C@H](C)C[C@@H]1CC=O)O[C@H]1CC[C@@H]([C@@H](C)O1)N(C)C)OC(CC)=O)OC)O)N(C)C)O[C@H]1C[C@](C)([C@H]([C@H](C)O1)OC(C)=O)O |t:19,21|

Proprietà calcolate

  • Massa esatta: 940.55078447g/mol
  • Massa monoisotopica: 940.55078447g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 18
  • Conta atomi pesanti: 66
  • Conta legami ruotabili: 16
  • Complessità: 1610
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 19
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.7
  • Superficie polare topologica: 208Ų
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.